3-Quinolinecarboxylic acid, 4-hydroxy-2,6-dimethyl-, ethyl ester
Overview
Description
“3-Quinolinecarboxylic acid, 4-hydroxy-2,6-dimethyl-, ethyl ester” is a chemical compound . It is also known as Ethyl 4-hydroxy-3-quinolinecarboxylate . The molecular formula of this compound is C12H11NO3 . It has an average mass of 217.221 Da and a monoisotopic mass of 217.073898 Da .
Synthesis Analysis
The synthesis of quinoline derivatives has been extensively studied due to their versatile applications in industrial and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a quinoline scaffold, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety . The compound has a hydroxy group at the 4-position and a carboxylic acid ethyl ester group at the 3-position of the quinoline ring .
Chemical Reactions Analysis
Quinoline derivatives, including “this compound”, can undergo various chemical reactions. These reactions can lead to the formation of new compounds with potential biological and pharmaceutical activities . The specific reactions that this compound can undergo would depend on the reaction conditions and the presence of other reactants.
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C12H11NO3), average mass (217.221 Da), and monoisotopic mass (217.073898 Da) . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not found in the search results.
Future Directions
The future directions for the study of “3-Quinolinecarboxylic acid, 4-hydroxy-2,6-dimethyl-, ethyl ester” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities. Given the versatile applications of quinoline derivatives in medicinal chemistry, there may be potential for the development of new drugs based on these compounds .
Mechanism of Action
Target of Action
Quinoline derivatives have been known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Quinoline derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation or activity of the target, resulting in a biological response .
Biochemical Pathways
Quinoline derivatives have been shown to affect a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Quinoline derivatives are generally well-absorbed and widely distributed in the body . They are metabolized primarily in the liver, and excreted in the urine .
Result of Action
Quinoline derivatives have been shown to have a variety of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .
Properties
IUPAC Name |
ethyl 2,6-dimethyl-4-oxo-1H-quinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-4-18-14(17)12-9(3)15-11-6-5-8(2)7-10(11)13(12)16/h5-7H,4H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSYURVCMYFJJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1=O)C=C(C=C2)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00388113 | |
Record name | 3-Quinolinecarboxylic acid, 4-hydroxy-2,6-dimethyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00388113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88960-38-7 | |
Record name | 3-Quinolinecarboxylic acid, 4-hydroxy-2,6-dimethyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00388113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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